molecular formula C15H8Br2Cl2N4OS B12004304 2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12004304
M. Wt: 523.0 g/mol
InChI Key: NLUPWCBZHLVZQB-CGOBSMCZSA-N
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Description

2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a phenol group substituted with bromine and chlorine atoms, as well as a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require solvents like ethanol or dichloromethane and may be conducted under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects involves interactions with various molecular targets. The triazole ring can bind to metal ions, disrupting essential biological processes in microorganisms. Additionally, the phenol group can interact with cellular proteins, leading to alterations in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 2,4-diiodo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

What sets 2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol apart is its unique combination of bromine and chlorine substituents, which can enhance its reactivity and potential biological activity. The presence of the triazole ring also contributes to its versatility in various applications .

Properties

Molecular Formula

C15H8Br2Cl2N4OS

Molecular Weight

523.0 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H8Br2Cl2N4OS/c16-8-3-7(13(24)11(17)4-8)6-20-23-14(21-22-15(23)25)10-2-1-9(18)5-12(10)19/h1-6,24H,(H,22,25)/b20-6+

InChI Key

NLUPWCBZHLVZQB-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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